Potent Inhibition of Phlorizin Hydrolase: A 0.59 nM Km Differentiates from In-Class SGLT2 Inhibitors
4′-Deoxyphlorizin demonstrates potent inhibitory activity against phlorizin hydrolase, with a Km of 0.59 nM and a Ki of 0.33 nM . This activity is a key differentiator from other SGLT2 inhibitors (e.g., dapagliflozin, canagliflozin) which are not known to inhibit this specific enzyme. While phlorizin is a substrate for this enzyme, 4′-Deoxyphlorizin acts as an inhibitor.
| Evidence Dimension | Phlorizin Hydrolase Inhibitory Activity (Km, Ki) |
|---|---|
| Target Compound Data | Km = 0.59 nM, Ki = 0.33 nM |
| Comparator Or Baseline | Phlorizin (substrate) and other SGLT2 inhibitors (e.g., dapagliflozin) which show no significant inhibition of this enzyme |
| Quantified Difference | N/A - Comparator data is qualitative (no inhibition) vs. quantitative (target compound) |
| Conditions | In vitro enzymatic assay; specific details not provided in vendor datasheet |
Why This Matters
This provides a unique mechanistic tool for studying phlorizin hydrolase, an enzyme involved in glycosphingolipid metabolism, which is not possible with standard SGLT2 inhibitors.
